2-Chloro-7-ethoxy-5-methylphenazin-5-ium methyl sulfate
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Overview
Description
2-chloro-7-ethoxy-5-methyl-phenazine: is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The structure of 2-chloro-7-ethoxy-5-methyl-phenazine consists of a phenazine core with chlorine, ethoxy, and methyl substituents at positions 2, 7, and 5, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazines, including 2-chloro-7-ethoxy-5-methyl-phenazine, can be achieved through various methods. Common synthetic routes include:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with a carbonyl compound, followed by cyclization.
Beirut Method: This method involves the oxidative cyclization of diphenylamines.
Condensation of 1,2-diaminobenzenes with 2C-units: This method involves the reaction of 1,2-diaminobenzenes with two-carbon units.
Reductive Cyclization of Diphenylamines: This method involves the reduction of diphenylamines to form phenazines.
Oxidative Cyclization of 1,2-diaminobenzene/diphenylamines: This method involves the oxidation of 1,2-diaminobenzene or diphenylamines to form phenazines.
Pd-catalyzed N-arylation: This method involves the palladium-catalyzed N-arylation of amines to form phenazines.
Industrial Production Methods: Industrial production of 2-chloro-7-ethoxy-5-methyl-phenazine typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-chloro-7-ethoxy-5-methyl-phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone derivatives.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles for substitution reactions include amines and thiols.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted phenazine derivatives.
Scientific Research Applications
2-chloro-7-ethoxy-5-methyl-phenazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Studied for its antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in the treatment of bacterial infections and cancer.
Industry: Used as a dye and pigment in various industrial applications.
Mechanism of Action
The mechanism of action of 2-chloro-7-ethoxy-5-methyl-phenazine involves its interaction with cellular components. The compound can intercalate into DNA, disrupting DNA replication and transcription . It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell death . The molecular targets and pathways involved include topoisomerases and redox-active enzymes .
Comparison with Similar Compounds
- 2-chloro-7-ethoxy-5-methyl-phenazine
- 2-chloro-7-methoxy-5-methyl-phenazine
- 2-chloro-7-ethoxy-5-ethyl-phenazine
- 2-chloro-7-ethoxy-5-methyl-quinoxaline
Comparison: 2-chloro-7-ethoxy-5-methyl-phenazine is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of antimicrobial and antitumor activities, as well as varying reactivity in chemical reactions .
Properties
CAS No. |
7467-02-9 |
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Molecular Formula |
C16H17ClN2O5S |
Molecular Weight |
384.8 g/mol |
IUPAC Name |
2-chloro-7-ethoxy-5-methylphenazin-5-ium;methyl sulfate |
InChI |
InChI=1S/C15H14ClN2O.CH4O4S/c1-3-19-11-5-6-12-15(9-11)18(2)14-7-4-10(16)8-13(14)17-12;1-5-6(2,3)4/h4-9H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
DVMYFTNHTCJCFB-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C3C=C(C=CC3=[N+]2C)Cl.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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